4-Chloro-6-fluoroquinoline-3-carboxylic acid
Overview
Description
4-Chloro-6-fluoroquinoline-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H5ClFNO2 and its molecular weight is 225.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity : Studies have demonstrated the synthesis and evaluation of fluoroquinolone-based compounds with significant antibacterial and antifungal activities. These compounds, derived from 4-Chloro-6-fluoroquinoline-3-carboxylic acid, show promise in medicinal applications, particularly in the treatment of infections caused by various pathogens (Patel & Patel, 2010).
Synthesis of Novel Immunosuppressant : A novel immunosuppressant, KF20444, was synthesized using a precursor similar to this compound. This showcases the compound's potential in the development of new immunosuppressive drugs (Chujo et al., 2001).
Antibacterial and Anticancer Agents : Research into tetracyclic fluoroquinolones, derived from compounds related to this compound, reveals their potential as dual-acting antibacterial and anticancer agents. These compounds have shown efficacy against multidrug-resistant bacteria and certain cancer cell lines, indicating their therapeutic potential (Al-Trawneh et al., 2010).
Metalation and Functionalization Sequences : The compound's derivatives have been used in studies exploring metalation and functionalization sequences in organic chemistry, providing insights into synthetic routes for various pharmacologically relevant compounds (Ondi et al., 2005).
Structure-Activity Relationships in Antibacterial Compounds : Research on the structure-activity relationships of antibacterial quinoline compounds has been conducted, contributing to the understanding of how molecular modifications can enhance antibacterial efficacy. This research is crucial for developing new antibacterial agents (Koga et al., 1980).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-6-fluoroquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-9-6-3-5(12)1-2-8(6)13-4-7(9)10(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMDTRIVHUEXJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392547 | |
Record name | 4-chloro-6-fluoroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179024-67-0 | |
Record name | 4-chloro-6-fluoroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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